molecular formula C22H34O2 B10828859 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol

Cat. No.: B10828859
M. Wt: 330.5 g/mol
InChI Key: QPUHYZGLKQWEKI-QGOAFFKASA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cannabigerohexane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cannabigerohexane can produce various oxidized derivatives, while reduction can yield reduced forms of the compound.

Mechanism of Action

Cannabigerohexane exerts its effects through interactions with various molecular targets and pathways, including:

Comparison with Similar Compounds

Cannabigerohexane is similar to other cannabinoids such as cannabigerol, cannabidiol, and tetrahydrocannabinol. it has unique properties that distinguish it from these compounds:

Conclusion

Cannabigerohexane is a compound of significant interest in cannabinoid research due to its structural similarity to other cannabinoids and its potential therapeutic applications. Its unique properties and interactions with various molecular targets make it a promising candidate for further research and development in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol

InChI

InChI=1S/C22H34O2/c1-5-6-7-8-12-19-15-21(23)20(22(24)16-19)14-13-18(4)11-9-10-17(2)3/h10,13,15-16,23-24H,5-9,11-12,14H2,1-4H3/b18-13+

InChI Key

QPUHYZGLKQWEKI-QGOAFFKASA-N

Isomeric SMILES

CCCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O

Canonical SMILES

CCCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

Origin of Product

United States

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